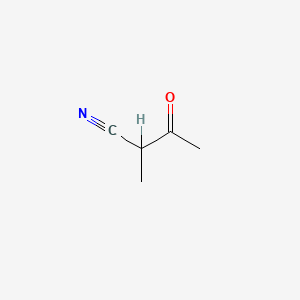

2-Methyl-3-oxobutanenitrile

説明

IUPAC Name and Systematic Terminology

The International Union of Pure and Applied Chemistry (IUPAC) designates 2-methyl-3-oxobutanenitrile as the systematic name for this compound. The nomenclature follows a hierarchical approach:

- The parent chain is butanenitrile , a four-carbon nitrile (C≡N-terminated alkane).

- The methyl substituent (-CH₃) occupies position 2, while the oxo group (=O) resides at position 3.

This naming convention prioritizes functional groups by seniority. The nitrile group (-C≡N) holds higher precedence than the ketone (=O), necessitating its selection as the parent chain’s primary functional group. The numbering begins at the nitrile-bearing carbon, ensuring the lowest possible locants for substituents.

For example, if the ketone were prioritized, the compound would instead be named 3-cyano-2-butanone , an alternative designation recognized in historical contexts. However, modern IUPAC rules mandate adherence to systematic hierarchy, rendering This compound the preferred name.

CAS Registry Number (4468-47-7) and Alternative Identifiers

The Chemical Abstracts Service (CAS) assigns 4468-47-7 as the unique identifier for this compound. This registry number ensures unambiguous identification across scientific databases and regulatory frameworks. Additional identifiers include:

These identifiers facilitate precise chemical tracking in synthesis protocols, patent filings, and computational modeling.

Historical Development of Nomenclature Standards

The standardization of chemical nomenclature traces back to the 18th-century reforms led by Antoine Lavoisier and Louis-Bernard Guyton de Morveau , who introduced systematic naming based on compositional analysis. Their Méthode de nomenclature chimique (1787) replaced alchemical terms with descriptors reflecting molecular constituents, laying the groundwork for modern practices.

For nitriles, early naming conventions relied on trivial terms like cyanides or nitriles derived from carboxylic acids (e.g., acetonitrile from acetic acid). The 1892 Geneva Nomenclature established rules for aliphatic compounds, prioritizing functional groups and substituent positions. Subsequent revisions by the IUPAC solidified these principles, mandating the use of suffixes like -nitrile and prefixes like oxo- for ketones.

The adoption of This compound as the IUPAC name exemplifies this evolution. Earlier synonyms, such as 2-cyano-3-butanone or 3-cyanobutan-2-one, persist in older literature but lack compliance with contemporary systematic standards. The IUPAC’s Blue Book (2013) further refined these guidelines, ensuring global consistency in chemical communication.

特性

IUPAC Name |

2-methyl-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4(3-6)5(2)7/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQCWPDDXYOEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336870 | |

| Record name | 2-Methyl-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4468-47-7 | |

| Record name | 2-Methyl-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Sodium Methoxide-Mediated Synthesis

A representative procedure involves reacting n-butyl acetate with propionitrile using sodium methoxide as the base. In a closed reaction vessel under inert atmosphere, the mixture is heated to 150°C for 2 hours, yielding the sodium salt of 3-cyano-2-butanone (synonymous with this compound) with an isolation yield of 87.7% . Elevated temperatures up to 200°C marginally reduce yields to 85.2% , suggesting a narrow optimal temperature window.

Key Reaction Conditions:

| Component | Quantity | Role |

|---|---|---|

| n-Butyl acetate | 0.26 mol | Acyl donor |

| Propionitrile | 0.60 mol | Nucleophile |

| Sodium methoxide | 0.20 mol | Base catalyst |

| Xylene | 83 mL | Solvent |

Mechanistic Insight : The base deprotonates the nitrile, generating a nucleophilic cyanide ion that attacks the ester’s carbonyl carbon. Subsequent elimination of the alkoxide group forms the β-oxonitrile.

Halogenation-Cyanation Sequential Route

An alternative pathway involves the chlorination of 2-butanone followed by cyanation. While less direct, this method provides access to this compound from readily available precursors.

Chlorination of 2-Butanone

2-Butanone undergoes electrophilic chlorination using hydrogen chloride and copper(II) chloride as catalysts, yielding 3-chloro-2-butanone (CAS 4091-39-8). Optimized conditions (35–78°C, 5.25 hours) achieve a 12.6% yield , though side reactions limit efficiency.

Catalytic and Solvent Optimization

Recent advances focus on enhancing reaction efficiency through solvent selection and catalytic systems.

Solvent Effects

Catalytic Additives

-

Copper(II) Chloride : Accelerates chlorination by stabilizing transition states.

-

Potassium Hydroxide : Used in stoichiometric amounts for deprotonation in condensation reactions.

Purification and Isolation Techniques

Post-synthetic purification ensures high purity (>98%), critical for pharmaceutical applications.

Recrystallization

Crude product dissolved in ethanol is cooled to induce crystallization, removing unreacted starting materials.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:4) eluents isolates this compound from byproducts.

Distillation

For large-scale production, fractional distillation under reduced pressure (137–140°C) isolates the compound as a colorless liquid.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Scalability | Purity (%) |

|---|---|---|---|---|

| Base-Catalyzed | 85–88 | 150–200 | Industrial | 98 |

| Halogenation-Cyanation | 12–63 | 50–78 | Lab-scale | 95 |

Key Findings :

化学反応の分析

Types of Reactions

2-Methyl-3-oxobutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles and ketones.

科学的研究の応用

Chemical Properties and Structure

2-Methyl-3-oxobutanenitrile has the molecular formula and a CAS number of 4468-47-7. It features both a keto group and a cyano group, which contribute to its reactivity and utility in various chemical processes. The molecular weight of this compound is approximately 97.115 g/mol.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules. Its structure allows it to participate in various reactions, including nucleophilic additions and cyclization processes.

Key Reactions:

- Formation of Pyrrole Derivatives: The compound can be reacted with amines to synthesize pyrrole-based drug candidates. For instance, a study demonstrated that reacting 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one with this compound yielded pyrroles in high yields (up to 76%) .

Table 1: Summary of Organic Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Pyrrole Synthesis | With amines | 76 |

| Nucleophilic Addition | With Grignard reagents | Variable |

| Cyclization | Under acidic conditions | High |

Pharmaceutical Applications

The compound is utilized in the pharmaceutical industry for synthesizing various drug candidates. Its ability to undergo transformations into other functional groups (like aldehydes, amides, etc.) makes it a valuable building block.

Case Study:

A recent study highlighted the synthesis of selective non-steroidal anti-inflammatory drugs (NSAIDs) using derivatives of this compound. The flexibility in modifying the cyano group allows for the creation of diverse analogs that can enhance therapeutic efficacy .

Agrochemical Applications

In agrochemistry, this compound is explored for its potential in developing herbicides and pesticides. Its reactivity can be harnessed to create compounds that target specific biochemical pathways in pests or weeds.

Research Findings:

Research indicates that nitriles like this compound can be transformed into more complex agrochemical agents through various synthetic routes, thereby expanding their utility in agricultural applications .

Industrial Applications

The compound is also employed in the chemical industry for producing various derivatives used in plastics and resins. Its unique structure allows it to participate in polymerization reactions, contributing to material science advancements.

Table 2: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Chemical Manufacturing | Production of polymers |

| Material Science | Development of resins |

| Specialty Chemicals | Synthesis of fine chemicals |

作用機序

The mechanism of action of 2-Methyl-3-oxobutanenitrile depends on the specific reaction or applicationThe nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack by various reagents .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 2-Methyl-3-oxobutanenitrile with three analogous compounds, emphasizing molecular properties, substituent effects, and reactivity:

Key Comparative Insights:

Electron-withdrawing groups (e.g., Cl in ) enhance the electrophilicity of the ketone, favoring reactions with amines or enolates.

Functional Group Diversity: The ester group in facilitates hydrolysis or transesterification, whereas the nitrile in the target compound and enables cyanoalkylation or nitrile-to-amide conversions.

Applications :

- Compounds like and are leveraged in heterocyclic synthesis (e.g., pyridines, indoles), suggesting that this compound could similarly serve as a precursor for five-membered rings like pyrroles or pyrazoles.

Physical Properties (Inferred):

- While specific data (e.g., melting point) for this compound is unavailable, its chlorophenyl analog is a solid at room temperature, suggesting the target compound may also exhibit low volatility.

生物活性

2-Methyl-3-oxobutanenitrile, also known as 3-cyano-2-butanone, is a nitrile compound with the molecular formula CHNO and a CAS number of 4468-47-7. This compound has garnered interest due to its unique structure, which includes a keto group and a cyano group, making it a versatile building block in organic synthesis. Its biological activity is of particular relevance in medicinal chemistry and biochemistry.

The compound has a molecular weight of approximately 97.115 g/mol. Its structure can be represented as follows:

This configuration allows for various chemical reactions, including nucleophilic additions and cyclizations, which are critical in synthesizing biologically active molecules.

1. Pharmacological Applications

Research indicates that this compound can serve as a precursor for synthesizing pyrrole-based drug candidates. A notable study demonstrated its use in a one-step reaction to create COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs), achieving yields of up to 76% . The cyano group in this compound can be transformed into various functional groups, such as aldehydes and amides, facilitating further modifications for pharmacological applications.

The biological activity of this compound is attributed to its ability to undergo transformations that yield reactive intermediates. These intermediates can interact with biological targets, potentially leading to therapeutic effects or toxicity depending on the context and concentration used.

3. Toxicity Studies

While the compound shows promise in drug synthesis, it is also associated with certain toxicological concerns. Its flammability and irritant properties necessitate careful handling. Studies on similar nitriles suggest that understanding their interaction profiles is essential for evaluating safety and efficacy in various applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-3-butenenitrile | CHN | Contains a double bond; different reactivity |

| 3-Cyano-2-butanone | CHNO | Lacks methyl substitution; simpler structure |

| 2-Cyano-3-butanone | CHNO | Similar functional groups but different position |

| 2-Methylbutanenitrile | CHN | Saturated structure; lacks keto functionality |

The unique aspect of this compound lies in its combination of both a methyl group at the second position and a keto group adjacent to a cyano group, influencing its reactivity patterns compared to similar compounds.

Case Study 1: Synthesis of Pyrrole Derivatives

In a study aimed at synthesizing pyrrole derivatives, the reaction involving this compound yielded significant amounts of pyrrole analogues that are potential candidates for further development into therapeutic agents. The methodology involved combining this nitrile with various amines under controlled conditions, resulting in high yields of the desired products .

Case Study 2: Toxicological Assessment

A separate investigation focused on the cytotoxic effects of this compound demonstrated that while it can be utilized effectively in synthetic applications, its cytotoxicity must be assessed carefully. The study highlighted the need for comprehensive toxicity profiling when considering this compound for pharmaceutical use.

Q & A

Q. What are the common synthetic routes for 2-Methyl-3-oxobutanenitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, ketonitrile intermediates can be generated via the reaction of methyl acetoacetate derivatives with nitrile sources under basic conditions. Optimization parameters include:

- Temperature : Elevated temperatures (80–100°C) to enhance reaction kinetics.

- Catalysts : Use of mild bases (e.g., K₂CO₃) to avoid side reactions like hydrolysis.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Contradictions in yield reports (e.g., 60–85%) may arise from variations in stoichiometry or purity of starting materials. Systematic validation via controlled experiments is recommended .

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR to identify the keto group (δ ~2.1–2.3 ppm for methyl protons adjacent to the carbonyl) and nitrile functionality (δ ~120 ppm in C).

- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₅H₇NO).

Comparative analysis with databases like PubChem ensures consistency in spectral data .

Q. What safety protocols are critical when handling this compound due to its reactivity?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of volatile nitrile byproducts.

- Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidative side reactions.

- Quenching Agents : Sodium bicarbonate for acid spills and chelating agents for metal-catalyzed decompositions.

Violent reactions with strong acids or oxidizers (e.g., HNO₃) necessitate pre-risk assessments and emergency neutralization protocols .

Advanced Research Questions

Q. How can isotopic labeling elucidate the reaction mechanisms of this compound in complex syntheses?

- Methodological Answer : Isotopomers (e.g., C-labeled this compound) enable tracking of reaction pathways. For example:

- Synthesis of Labeled Precursors : Start with isotopically enriched ethyl 3-oxobutanoate, treat with SO₂Cl₂ to generate chlorinated intermediates, and decarboxylate to yield labeled acetone derivatives.

- Mechanistic Insights : Use C NMR to monitor migratory aptitudes in cyclization or rearrangement reactions.

This approach resolves ambiguities in kinetic vs. thermodynamic control .

Q. What computational strategies (e.g., QSAR, DFT) are effective in predicting the reactivity of this compound derivatives?

- Methodological Answer :

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the nitrile) with biological activity or reaction rates.

- DFT Calculations : Optimize transition states for nucleophilic additions to the keto group (e.g., Grignard reactions).

Contradictions between predicted and experimental reactivity (e.g., steric hindrance in bulky derivatives) require hybrid methods combining docking studies and synthetic validation .

Q. How can researchers resolve contradictions in literature data on the catalytic efficiency of this compound in asymmetric syntheses?

- Methodological Answer :

- Controlled Replication : Reproduce experiments with standardized catalysts (e.g., chiral organocatalysts) and solvent systems.

- Meta-Analysis : Statistically evaluate reported enantiomeric excess (ee) values to identify outliers.

- Advanced Characterization : Use HPLC with chiral columns to verify ee claims.

Discrepancies often stem from undocumented impurities or variations in catalyst preparation .

Q. What strategies are employed to design structurally analogous nitriles with enhanced stability or bioactivity?

- Methodological Answer :

- Substituent Engineering : Introduce halogen atoms (e.g., Cl, Br) at the phenyl ring (as in 2-(4-Chlorophenyl)-3-methylbutanenitrile) to modulate electronic and steric profiles .

- Hybrid Scaffolds : Combine the keto-nitrile motif with fluorinated groups (e.g., 4,4,4-trifluoro derivatives) to improve metabolic stability .

- Biological Screening : Test analogs against target enzymes (e.g., cytochrome P450) to assess inhibitory potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。